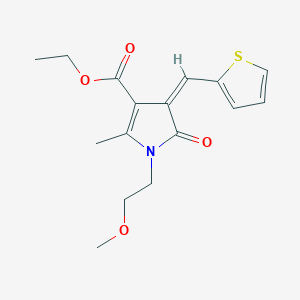
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as ETPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. ETPTC belongs to the pyrrole-3-carboxylate family of compounds and has been synthesized using various methods.
科学研究应用
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have potential applications in medicine. Studies have shown that ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has anticancer properties and can inhibit the growth of cancer cells. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
作用机制
The mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have shown that ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate induces apoptosis is still being studied.
Biochemical and Physiological Effects
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have both biochemical and physiological effects. Studies have shown that ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to induce apoptosis in cancer cells. ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate.
实验室实验的优点和局限性
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have a high degree of selectivity towards cancer cells, making it a potentially useful tool for cancer research. However, there are also limitations to using ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments. For example, the exact mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is still not fully understood, which makes it difficult to design experiments to study its effects. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has not yet been tested extensively in animal models, which limits its potential applications in medicine.
未来方向
There are several future directions for research on ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of research could focus on further elucidating the mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. This could involve studying the effects of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate on different enzymes and pathways involved in cancer cell growth. Another area of research could focus on testing the efficacy of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in animal models of cancer and other diseases. This could provide valuable information on the potential applications of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in medicine. Finally, research could also focus on developing new derivatives of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate with improved selectivity and efficacy.
合成方法
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 2-methoxyethylamine with ethyl 2-oxo-4-(2-thienylmethylene)-butanoate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. Other methods involve the use of different starting materials and reaction conditions.
属性
产品名称 |
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
分子式 |
C16H19NO4S |
分子量 |
321.4 g/mol |
IUPAC 名称 |
ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-16(19)14-11(2)17(7-8-20-3)15(18)13(14)10-12-6-5-9-22-12/h5-6,9-10H,4,7-8H2,1-3H3/b13-10- |
InChI 键 |
NTIXBGDKWDEMOT-RAXLEYEMSA-N |
手性 SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CS2)CCOC)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
规范 SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-benzoylcarbohydrazonoyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302280.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B302283.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302294.png)
![N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302296.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B302297.png)
![N'-[(E)-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302298.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302299.png)
![N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302300.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302302.png)